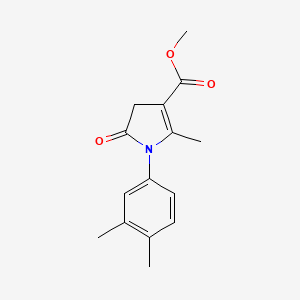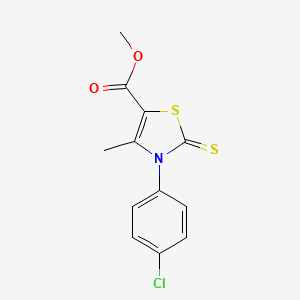
methyl 1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a broader class of organic molecules that have garnered attention for their diverse chemical properties and potential applications in various fields. While specific information on this compound is limited, the general interest in pyrrole derivatives stems from their relevance in pharmaceuticals, agrochemicals, and materials science.
Synthesis Analysis
The synthesis of pyrrole derivatives, including methyl 1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate, often involves cyclization reactions such as the Knorr synthesis, followed by various functionalization steps to introduce different substituents. These methods enable the creation of a wide range of compounds with varying properties for diverse applications (Hublikar et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives is characterized using techniques like infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectroscopy. These methods provide detailed insights into the compound's framework, including the arrangement of its atoms and the nature of its chemical bonds, crucial for understanding its reactivity and interactions with other molecules (Singh et al., 2013).
Chemical Reactions and Properties
Pyrrole derivatives participate in a range of chemical reactions, reflecting their versatile chemical properties. These reactions include, but are not limited to, condensations, cyclizations, and substitutions, enabling the synthesis of complex molecules with potential biological activities. The presence of the pyrrole core lends these compounds interesting electronic and photophysical properties, making them candidates for various applications in organic synthesis and materials science (Matheson et al., 1979).
Propriétés
IUPAC Name |
methyl 1-(3,4-dimethylphenyl)-5-methyl-2-oxo-3H-pyrrole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-9-5-6-12(7-10(9)2)16-11(3)13(8-14(16)17)15(18)19-4/h5-7H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRIGXOYHYNPPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(CC2=O)C(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(acetylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B5669083.png)
![4-[({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid](/img/structure/B5669098.png)
![N-ethyl-6-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-N-methylpyrimidin-4-amine](/img/structure/B5669106.png)
![N-(3-chlorobenzyl)-3-[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]propanamide](/img/structure/B5669113.png)
![2-methyl-4-phenyl-9-(quinoxalin-6-ylcarbonyl)-2,9-diazaspiro[5.5]undecane](/img/structure/B5669122.png)
![1-benzyl-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5669128.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-2-oxoethyl 4-morpholinecarbodithioate](/img/structure/B5669131.png)

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5669139.png)
![N-{[(2,5-dichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5669144.png)

![4-[1-(3-methoxybenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B5669170.png)
![1-methyl-4-({4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)piperazine](/img/structure/B5669176.png)
![(3R*,4S*)-1-[2-(difluoromethoxy)benzoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5669201.png)